1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine
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Overview
Description
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine is an organic compound that features a bromophenyl group attached to a sulfanyl-pentan-yl chain, which is further connected to a pyridin-2(1H)-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromophenyl thiol with an appropriate alkyl halide under basic conditions to form the bromophenyl sulfanyl intermediate.
Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the pentan-2-yl group.
Imine Formation: Finally, the alkylated intermediate undergoes a condensation reaction with pyridine-2-carbaldehyde to form the desired imine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The imine moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-1-[(3-chloro-2-pyridinyl)sulfanyl]-2-butanamine: Similar structure but with a chloro-pyridinyl group.
1-(2-Bromophenyl)-1-[(4-methyl-2-pyridinyl)sulfanyl]-3-pentanone: Similar structure but with a methyl-pyridinyl group.
Uniqueness
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, sulfanyl linkage, and pyridin-2(1H)-imine moiety makes it a versatile compound for various applications.
Properties
CAS No. |
54555-01-0 |
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Molecular Formula |
C16H19BrN2S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[1-(2-bromophenyl)sulfanylpentan-2-yl]pyridin-2-imine |
InChI |
InChI=1S/C16H19BrN2S/c1-2-7-13(19-11-6-5-10-16(19)18)12-20-15-9-4-3-8-14(15)17/h3-6,8-11,13,18H,2,7,12H2,1H3 |
InChI Key |
LZJILCQRVBETLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CSC1=CC=CC=C1Br)N2C=CC=CC2=N |
Origin of Product |
United States |
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